molecular formula C14H21NO2 B3105314 Tert-butyl N-(3-isopropylphenyl)carbamate CAS No. 152418-89-8

Tert-butyl N-(3-isopropylphenyl)carbamate

Cat. No.: B3105314
CAS No.: 152418-89-8
M. Wt: 235.32 g/mol
InChI Key: GGUAOCGNCXVUKA-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-isopropylphenyl)carbamate is a chemical compound with the molecular formula C14H21NO2. It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-isopropylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-isopropylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

tert-butyl chloroformate+3-isopropylanilinetert-butyl N-(3-isopropylphenyl)carbamate+HCl\text{tert-butyl chloroformate} + \text{3-isopropylaniline} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+3-isopropylaniline→tert-butyl N-(3-isopropylphenyl)carbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.

    Reduction: The compound is generally resistant to reduction under mild conditions.

    Substitution: The most notable reactions involve nucleophilic substitution, where the carbamate group can be replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions:

    Acidic Conditions: Strong acids such as trifluoroacetic acid can cleave the carbamate group, yielding the free amine.

    Basic Conditions: Bases like sodium hydroxide can also facilitate the removal of the carbamate group.

Major Products Formed:

Scientific Research Applications

Tert-butyl N-(3-isopropylphenyl)carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-isopropylphenyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the carbamate group can be selectively removed under specific conditions, releasing the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

  • tert-butyl carbamate
  • tert-butyl N-phenylcarbamate
  • tert-butyl N-(4-isopropylphenyl)carbamate

Comparison: Tert-butyl N-(3-isopropylphenyl)carbamate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and steric properties. Compared to tert-butyl carbamate, which lacks the phenyl group, this compound offers additional stability and specificity in protecting amines. The presence of the isopropyl group also differentiates it from tert-butyl N-phenylcarbamate, providing distinct steric effects that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

tert-butyl N-(3-propan-2-ylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)11-7-6-8-12(9-11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUAOCGNCXVUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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